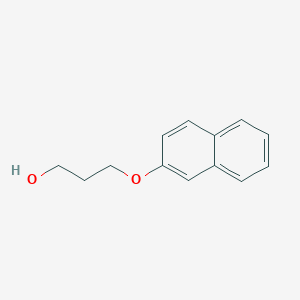
2-(3-Hydroxypropoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3-hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropoxy)naphthalene typically involves the nucleophilic substitution reaction of 2-(3-bromopropoxy)naphthalene with potassium carbonate (K2CO3) in water. The reaction is carried out at elevated temperatures to facilitate the substitution process . The general reaction scheme is as follows:
2-(3-Bromopropoxy)naphthalene+K2CO3→this compound+KBr+CO2
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxypropoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-(3-Hydroxypropoxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropoxy)naphthalene involves its interaction with molecular targets through its hydroxyl and naphthalene groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2-Hydroxypropoxy)naphthalene
- 2-(3-Bromopropoxy)naphthalene
- 2-(3-Chloropropoxy)naphthalene
Comparison: 2-(3-Hydroxypropoxy)naphthalene is unique due to the presence of the 3-hydroxypropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group can participate in hydrogen bonding, making it more reactive in certain chemical reactions compared to its halogenated counterparts .
Properties
CAS No. |
7598-29-0 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-naphthalen-2-yloxypropan-1-ol |
InChI |
InChI=1S/C13H14O2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,14H,3,8-9H2 |
InChI Key |
JMIIDKDBGDGVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















